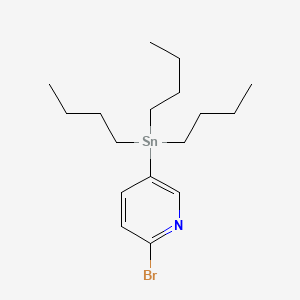

2-Bromo-5-(tributylstannyl)pyridine

Description

Properties

IUPAC Name |

(6-bromopyridin-3-yl)-tributylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUCQXUSEZANQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BrNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647312 | |

| Record name | 2-Bromo-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008756-65-7 | |

| Record name | 2-Bromo-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Tributylstannyl Pyridine

Direct Stannylation Approaches

Direct stannylation methods are the most common routes for the synthesis of 2-Bromo-5-(tributylstannyl)pyridine. These approaches can be broadly categorized into two main strategies: lithiation-transmetallation and palladium-catalyzed stannylation.

This two-step method is a widely used strategy for the synthesis of organostannanes. It involves the initial formation of an organolithium intermediate, followed by a transmetallation reaction with a tributyltin halide.

The synthesis commences with the selective lithiation of a dihalo-substituted pyridine (B92270). The precursor of choice is typically 2,5-dibromopyridine (B19318). The reaction is carried out using a strong organolithium base, such as n-butyllithium (BuLi), in a non-coordinating solvent like toluene (B28343). google.com The low temperature of the reaction, typically -78°C, is crucial for controlling the regioselectivity of the lithiation. google.com The butyllithium (B86547) selectively abstracts a proton from the 2-position of the 2,5-dibromopyridine, leading to the formation of 2-lithio-5-bromopyridine as the predominant intermediate. google.com

A typical procedure involves dissolving 2,5-dibromopyridine in toluene and cooling the solution to -78°C. google.com A solution of n-butyllithium in hexanes is then added slowly to the reaction mixture. google.com The mixture is allowed to react for a couple of hours at this low temperature to ensure the complete formation of the lithiated intermediate. google.com

Table 1: Reaction Conditions for the Lithiation of 2,5-Dibromopyridine

| Parameter | Condition |

| Starting Material | 2,5-Dibromopyridine |

| Reagent | n-Butyllithium (n-BuLi) |

| Solvent | Toluene |

| Temperature | -78°C |

| Reaction Time | 2 hours |

Following the formation of the 2-lithio-5-bromopyridine intermediate, the transmetallation step is performed. Tributyltin chloride (Bu3SnCl) is added to the reaction mixture, still at low temperature. The lithium atom is then exchanged for a tributyltin group, yielding the desired product, this compound. prepchem.com The reaction is then warmed to a higher temperature and quenched, typically with a saturated aqueous solution of ammonium (B1175870) chloride.

In a similar synthesis of 2-(tributylstannyl)pyridine, after the lithiation of 2-bromopyridine (B144113), tributyltin chloride was added at -78°C and the reaction was allowed to proceed for 3 hours before warming to 20°C. The final product was isolated after extraction and dehydration, resulting in a high yield.

Table 2: Research Findings for the Synthesis of a Related Organostannyl Pyridine

| Reactant | Reagent | Product | Yield | Reference |

| 2-Bromopyridine | n-Butyllithium, Tributyltin chloride | 2-(Tributylstannyl)pyridine | 98% | |

| 4-Bromo-2,6-lutidine | n-Butyllithium, Tributyltin chloride | 2,6-Dimethyl-4-(tributylstannyl)pyridine | 99.7% | prepchem.com |

An alternative direct approach involves a palladium-catalyzed cross-coupling reaction. This method, often referred to as a Stille-type coupling, can theoretically be applied to the synthesis of this compound from 2,5-dibromopyridine and a tin reagent like hexamethyldistannane (B1337061) or more commonly bis(tributyltin). The reaction is catalyzed by a palladium complex, which facilitates the formation of the carbon-tin bond.

Lithiation-Transmetallation with Tributyltin Halides

Alternative Synthetic Pathways for Related Organostannyl Pyridines

While not directly leading to this compound, research into the synthesis of other halogenated organostannyl pyridines provides valuable insights into the reactivity of these compounds.

The hydrosilylation of halopyridines is a method for introducing silicon-containing functional groups onto the pyridine ring. While this method does not directly yield organostannyl compounds, it represents a related area of organometallic chemistry focused on the functionalization of halopyridines. The synthesis of related compounds such as 5-Chloro-2-(tributylstannyl)pyridine has been documented. sigmaaldrich.com Similarly, iodo-substituted pyridines, for instance 2-Iodo-5-trifluoromethyl-pyridine, are also known. sigmaaldrich.com The synthesis of these related compounds suggests that various halogenated pyridines can serve as precursors for creating a diverse range of organometallic pyridine derivatives.

Negishi Coupling Strategies to Stannyl (B1234572) Pyridines

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.org This reaction is widely employed in the synthesis of complex organic molecules, including functionalized pyridines and bipyridines, due to its high tolerance for various functional groups and its high yields under mild conditions. researchgate.netorgsyn.org

Typically, a Negishi reaction involves the preparation of an organozinc reagent from a corresponding organic halide. In the context of pyridine chemistry, a pyridylzinc halide can be generated and subsequently coupled with another organic halide. orgsyn.org For instance, unsymmetrical 2,2'-bipyridines can be synthesized from 2-bromopyridine using a palladium catalyst. wikipedia.org The reaction demonstrates chemoselectivity, with halides at the 2-position of the pyridine ring being more reactive than those at the 3-position, allowing for selective couplings in di-halogenated pyridines. orgsyn.org

While the Negishi coupling is a cornerstone for creating C-C bonds, its direct application for the synthesis of aryl stannanes, including this compound, is not a conventional approach. The standard Negishi protocol is designed to couple an organozinc compound with an organic halide, resulting in the formation of a new carbon-carbon linkage, not a carbon-tin bond.

Stannylation of Pyridine Derivatives with Tributylstannyl Chloride

A more direct and commonly employed method for the synthesis of this compound involves the stannylation of a suitable pyridine derivative using tributylstannyl chloride as the tin source. This approach typically proceeds through a lithium-halogen exchange reaction.

The synthesis of this compound is effectively achieved starting from 2,5-dibromopyridine. The process involves a selective monolithiation at the more reactive 2-position of the pyridine ring using an organolithium reagent, such as n-butyllithium. The resulting 2-lithio-5-bromopyridine intermediate is then quenched with tributyltin chloride to yield the desired product. The selectivity of the initial lithiation step is crucial and can be influenced by factors such as the solvent and reaction temperature.

A detailed experimental procedure for this transformation is outlined below:

To a solution of 2,5-dibromopyridine in an anhydrous, non-coordinating solvent like toluene, n-butyllithium is added dropwise at a low temperature, typically -78 °C. The reaction mixture is stirred for a period to allow for the selective lithium-halogen exchange at the 2-position. Subsequently, tributyltin chloride is added to the solution, and the reaction is allowed to proceed to completion. The reaction is then quenched, and the product is isolated and purified.

Table 1: Synthesis of this compound via Lithiation and Stannylation

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,5-Dibromopyridine | 1. n-Butyllithium 2. Tributyltin chloride | Toluene | -78 | 2 | Not Reported |

Data inferred from general procedures for the selective lithiation of 2,5-dibromopyridine and subsequent quenching with electrophiles. A specific reported yield for this exact transformation could not be definitively ascertained from the reviewed literature.

This method provides a reliable route to this compound, a key intermediate for further functionalization, particularly in Stille cross-coupling reactions where the tributylstannyl group is transferred.

Reactivity and Chemical Transformations of 2 Bromo 5 Tributylstannyl Pyridine

Stille Cross-Coupling Reactions

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org In the case of 2-bromo-5-(tributylstannyl)pyridine, the tributylstannyl group serves as the organometallic component, while the bromo group can act as the halide coupling partner in subsequent reactions. This dual functionality allows for a stepwise approach to synthesizing more complex molecules.

Carbon-Carbon Bond Formation with Aryl and Heteroaryl Halides.wikipedia.orgresearchgate.netnih.govnih.govscbt.comrsc.orgsigmaaldrich.commdpi.comorgsyn.org

This compound is widely employed in Stille coupling reactions to form new carbon-carbon bonds with a variety of aryl and heteroaryl halides. This reaction is a cornerstone for the synthesis of substituted pyridines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The general transformation involves the palladium-catalyzed reaction between the tributylstannyl group of the pyridine (B92270) and the halide of the coupling partner.

The Stille coupling of this compound with aryl bromides and chlorides is a common strategy for the synthesis of 5-aryl-2-bromopyridines. These products can then undergo further transformations at the bromine position. The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], and a suitable solvent like toluene (B28343) or DMF.

Aryl chlorides are generally less reactive than aryl bromides in Stille couplings. However, with the appropriate choice of catalyst and reaction conditions, successful couplings can be achieved. The use of more electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst can facilitate the oxidative addition step with the less reactive aryl chlorides.

| Aryl Halide | Catalyst | Solvent | Product | Yield (%) | Reference |

| Iodobenzene | Pd(PPh₃)₄, CuI, CsF | DMF | 2-bromo-5-phenylpyridine | Optimal | researchgate.net |

| Aryl Iodides | Pd(PPh₃)₄, CuI, CsF | DMF | 5-Aryl-2-bromopyridines | Good | nih.gov |

The versatility of the Stille reaction extends to the coupling of this compound with various heteroaryl halides. This allows for the synthesis of a wide array of bi- and polyheterocyclic systems. For instance, coupling with brominated thiophenes yields thienyl-substituted pyridines, which are of interest for their electronic properties. nih.govresearchgate.netnih.gov Similarly, reaction with brominated pyridines or bipyridines provides a route to more complex polypyridyl ligands. researchgate.netnih.gov

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with complex or sensitive heteroaryl halides. In some cases, the addition of copper(I) iodide as a co-catalyst can enhance the reaction rate. researchgate.net

| Heteroaryl Halide | Catalyst | Product | Reference |

| Dihalogenopyridines | [Pd(acac)₂] and P(OPh)₃ | 5,5″-dibromo-2,2′:6′,2″-terpyridine | researchgate.net |

| 2-bromopyridines | Not specified | 2,2′-bipyridines | nih.gov |

| 2-bromo-substituted quinolines | PdCl₂(PPh₃)₂ | Biquinolinyl compounds | mdpi.com |

A significant application of this compound is in the synthesis of functionalized bipyridines and terpyridines. mdpi.com These nitrogen-containing ligands are of immense importance in coordination chemistry and materials science for their ability to form stable complexes with a variety of metal ions.

By reacting this compound with a suitable bromopyridine derivative, a bipyridine can be formed. The remaining bromine atom on the newly formed bipyridine can then be used as a handle for further functionalization or for the construction of a terpyridine system through another Stille coupling reaction. For example, the coupling of 5-bromo-2-trialkylstannylpyridines with dihalogenated pyridines has been shown to be an effective method for producing dibrominated terpyridines. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 5-bromo-2-tributylstannylpyridine | Diiodopyridine | [Pd(acac)₂] and P(OPh)₃ | 5,5″-dibromo-2,2′:6′,2″-terpyridine | researchgate.net |

| 2,5-dibromopyridine (B19318) | 2-trimethylstannylpyridine | Not specified | 5-Bromo-2,2'-bipyridine | researchgate.net |

While stereoselectivity is not typically a primary concern in the Stille coupling of aromatic systems, regioselectivity can be a critical factor, especially when using substrates with multiple reactive sites. In the case of this compound, the two distinct reactive centers—the bromo and tributylstannyl groups—allow for inherent regioselectivity. The Stille coupling will selectively occur at the carbon-tin bond, leaving the carbon-bromine bond intact for subsequent transformations.

Further regiochemical control can be exerted in reactions involving di- or poly-halogenated coupling partners. The relative reactivity of different halogen atoms (I > Br > Cl) and the electronic and steric environment of the coupling sites can influence where the coupling occurs. For instance, in the reaction of bicyclic stannolanes with 1-bromo-2-iodoarenes, the coupling proceeds in a regioselective manner. nih.gov Similarly, the Stille coupling of 3,5-dibromo-2-pyrone can be directed to either the C3 or C5 position by modulating the reaction conditions, with the use of a Cu(I) additive favoring coupling at the C5 position. ewha.ac.kr

Carbonylative Cross-Coupling Reactions.scbt.com

A valuable extension of the Stille reaction is the carbonylative cross-coupling, which introduces a carbonyl group between the two coupling partners, leading to the formation of ketones. This is achieved by carrying out the reaction under an atmosphere of carbon monoxide. wikipedia.org

In the context of this compound, a carbonylative Stille coupling with an aryl or heteroaryl halide would result in the formation of a 2-bromo-5-(aroyl)pyridine or 2-bromo-5-(heteroaroyl)pyridine. This reaction provides a direct route to unsymmetrical ketones containing a bromopyridine moiety. The palladium catalyst first undergoes oxidative addition to the aryl halide, followed by the insertion of carbon monoxide into the palladium-aryl bond. Subsequent transmetalation with the organostannane and reductive elimination yields the desired ketone. wikipedia.org Recent advancements have also explored palladium-catalyzed carbonylative generation of acylating electrophiles from pyridine-based compounds for the functionalization of arenes to ketones. rsc.org

Cross-Coupling with Sulfonyl Chlorides and Triflates

The tributylstannyl group of this compound is amenable to Stille cross-coupling reactions with electrophiles like sulfonyl chlorides and triflates. wikipedia.org While direct examples with this specific pyridine derivative are not extensively documented in the provided results, the principles of Stille coupling are well-established. wikipedia.orgresearchgate.net In such a reaction, a palladium catalyst, typically a Pd(0) species, facilitates the coupling between the organostannane and the electrophilic partner. wikipedia.org

The reaction with a sulfonyl chloride would lead to the formation of a sulfonylpyridine derivative. This transformation is significant as arylsulfonyl chlorides themselves are effective partners in certain palladium-catalyzed cross-coupling reactions, though they are generally unreactive under the conditions used for Stille couplings. mit.edu

Similarly, coupling with aryl or vinyl triflates is a common application of the Stille reaction. wikipedia.orgresearchgate.net The chemoselectivity between a C-Br bond and a C-OTf (triflate) bond on a coupling partner can be modulated by the choice of reaction conditions. For instance, in reactions of 4-bromophenyl triflate with organostannanes, certain conditions favor reaction at the C-Br bond, while others, often involving additives like lithium chloride, can promote coupling at the C-OTf bond. nih.gov This selectivity is crucial when designing multi-step synthetic sequences.

| Electrophile | Catalyst System (Typical) | Product Type |

| Ar-SO₂Cl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 5-Aryl-sulfonyl-2-bromopyridine |

| Ar-OTf | Pd(0) catalyst, possibly with additives like LiCl | 5-Aryl-2-bromopyridine |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org For this compound, the reactive site for a Negishi coupling is the carbon-bromine bond. wikipedia.orgorganic-chemistry.orgrsc.org This allows for the introduction of a new carbon-carbon bond at the 2-position of the pyridine ring, while leaving the tributylstannyl group intact for subsequent transformations.

The general applicability of Negishi coupling to 2-bromopyridines is well-documented, enabling the synthesis of a wide range of substituted bipyridines and other pyridine-containing structures. organic-chemistry.orgresearchgate.net The reaction tolerates a variety of functional groups and can be carried out under mild conditions. orgsyn.org For instance, the coupling of 2-bromopyridine (B144113) with an organozinc reagent using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) proceeds efficiently. organic-chemistry.org While bromo-substituted pyridines generally show good reactivity, the specific yields can be influenced by the substituents on the coupling partners. rsc.orgnih.gov

The reaction is a powerful tool for creating unsymmetrical biaryls and has been employed in the synthesis of complex molecules and materials. organic-chemistry.orgorgsyn.org

| Coupling Partner (Organozinc) | Catalyst (Typical) | Product |

| R-ZnX | Pd(PPh₃)₄ or Ni catalyst | 2-R-5-(tributylstannyl)pyridine |

Nucleophilic Substitution Reactions Involving the Tributylstannyl Group

While the tributylstannyl group is primarily utilized in cross-coupling reactions, it can also be involved in nucleophilic substitution-type processes, often referred to as destannylation or ipso-substitution. In these reactions, the bond between the pyridine ring and the tin atom is cleaved and replaced by a new bond with a different group.

Though not a classical SN1 or SN2 reaction where a nucleophile displaces a leaving group from a saturated carbon, masterorganicchemistry.commasterorganicchemistry.com ipso-substitution at the stannylated carbon can occur under specific conditions. For example, treatment with strong acids can lead to protodestannylation, replacing the stannyl (B1234572) group with a hydrogen atom. Halogen sources can lead to halodestannylation. The efficiency and outcome of such reactions depend heavily on the substrate and the reaction conditions.

Kinetic studies on the pyridinolysis of other compounds have shown that nucleophilic attack on a carbon bonded to a leaving group can proceed through a tetrahedral intermediate. nih.gov While the tributylstannyl group is not a typical leaving group in the same vein as a halide, its replacement by a nucleophile represents a key transformation.

Azirine Formation via C-C Cross-Coupling

A notable and specific transformation involving this compound is its use in the synthesis of 2-(2-pyridyl)-2H-azirines. researchgate.netnih.gov This reaction proceeds via a metal-free direct cross-coupling of the organostannane with a 2-bromo-2H-azirine-2-carboxylic acid derivative. researchgate.netnih.gov

The 2H-azirine is a strained, three-membered heterocycle that serves as a versatile synthetic intermediate. wikipedia.orgcapes.gov.br They can be formed from the thermolysis of vinyl azides, which are versatile precursors for various nitrogen-containing heterocycles. nih.govnih.govresearchgate.net In this specific C-C cross-coupling, the stannyl group at the 2-position of the pyridine ring attacks the carbon bearing the bromine atom on the azirine ring. researchgate.netnih.gov The reaction is reported to work well with various substituted 2-stannylpyridines. researchgate.net

According to DFT calculations, the proposed mechanism for this transformation involves a sequence of an S_N2' substitution of the bromine, followed by a 1,4-stannyl shift and a organic-chemistry.orgrsc.org-sigmatropic shift of the pyridine ring. nih.gov

| Reactant | Conditions | Product |

| 2-Bromo-2H-azirine-2-carboxylate | Metal-free | 2-(5-Bromo-pyridin-2-yl)-2H-azirine-2-carboxylate |

Dual Reactivity Considerations: Selective Functionalization at Bromine vs. Stannyl Positions

The synthetic utility of this compound is significantly enhanced by the ability to selectively functionalize either the C-Br or the C-Sn bond. This orthogonal reactivity allows for a stepwise introduction of different substituents onto the pyridine core.

Reaction at the C-Sn Bond (Stille Coupling): The tributylstannyl group is typically more reactive in palladium-catalyzed Stille couplings. wikipedia.org This allows for the introduction of an aryl, vinyl, or other organic group at the 5-position of the pyridine ring by reacting it with an appropriate organic halide or triflate, leaving the C-Br bond at the 2-position intact for subsequent reactions. Additives like CuI can sometimes accelerate these couplings. harvard.eduresearchgate.net

Reaction at the C-Br Bond (Suzuki, Negishi, etc.): The C-Br bond is the reactive site for other cross-coupling reactions like Suzuki-Miyaura or Negishi couplings. wikipedia.orgnih.gov For a Suzuki reaction, one would use an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base. For a Negishi coupling, an organozinc reagent is used. wikipedia.org This allows for functionalization at the 2-position while preserving the stannyl group. The reactivity of halopyridines in such couplings is well-established. organic-chemistry.orgorgsyn.orgresearchgate.net

The choice of catalyst, ligands, and reaction conditions is paramount in controlling which site reacts. For example, Stille conditions will typically favor reaction at the tin-bearing position, whereas conditions for Suzuki or Negishi couplings will target the bromine-bearing position. This selective functionalization makes this compound a valuable building block for the synthesis of complex, multi-substituted pyridine derivatives. nih.gov

Applications in Advanced Organic Synthesis

Construction of Complex Poly-Heterocyclic Architectures

The strategic placement of the bromo and stannyl (B1234572) groups on the pyridine (B92270) ring makes this compound an ideal starting material for the synthesis of larger, multi-cyclic aromatic systems. These complex structures are often investigated for their unique photophysical properties and their ability to interact with other molecules.

The pyridine nitrogen atom within the 2-Bromo-5-(tributylstannyl)pyridine scaffold provides a natural coordination site for transition metals. By using this compound in coupling reactions, chemists can synthesize elaborate bipyridine and terpyridine-type ligands. These ligands are crucial components in the formation of transition metal complexes that can act as catalysts, luminescent materials, or components of molecular machines. The synthesis typically involves a Stille coupling reaction where the tributylstannyl group is coupled with an aryl or heteroaryl halide, followed by a subsequent coupling reaction at the bromo position, or vice versa, to build the desired poly-heterocyclic ligand framework.

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, well-defined structures. This compound serves as a precursor for creating the molecular components used in these assemblies. For instance, it can be used to synthesize rigid, linear molecules that can act as "guests" in host-guest systems or as building blocks for self-assembled molecular cages and macrocycles. The ability to construct complex heterocyclic structures from this starting material is key to designing molecules with specific shapes and functionalities required for molecular recognition and the formation of intricate supramolecular architectures.

Precursors for Organometallic Polymers

Organometallic polymers, which feature metal atoms in the polymer backbone, are a class of materials with intriguing electronic and optical properties. This compound is a valuable monomer precursor for the synthesis of certain types of these polymers through step-growth polymerization methods based on cross-coupling reactions.

Polymers containing pyridine units are widely explored for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridine ring can be beneficial for electron transport. By polymerizing derivatives of this compound, often with other aromatic co-monomers, researchers can create conjugated polymers with tailored energy levels and charge-transport properties. The specific isomer, 5-Bromo-2-(tributylstannyl)pyridine, has been utilized in the synthesis of donor-acceptor type platinum(II) complexes that exhibit excellent optoelectronic properties for OLED applications.

In the realm of organic photovoltaics (OPVs), conjugated polymers are used as the active layer for light absorption and charge separation. The electronic properties of these polymers are critical to the device's efficiency. The use of building blocks like this compound allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is essential for optimizing the absorption of sunlight and facilitating efficient charge transfer at the donor-acceptor interface within a photovoltaic cell.

Utility in Radical Chemistry

While the primary application of this compound is in cross-coupling reactions, organotin compounds can also be involved in radical chemistry. The tin-carbon bond can undergo homolytic cleavage under certain conditions, such as photolysis or initiation by a radical initiator, to generate tributyltin radicals and pyridyl radicals. These reactive intermediates can then participate in various radical-mediated transformations, offering alternative pathways for the functionalization of the pyridine ring or the initiation of polymerization processes. However, applications in this specific area are less common compared to its extensive use in palladium-catalyzed reactions.

Late-Stage Functionalization of Pyridine Motifs in Complex Molecules

Late-stage functionalization (LSF) has become a pivotal strategy in medicinal chemistry and materials science. It allows for the direct modification of complex molecules, such as drug candidates or natural products, in the final steps of a synthetic sequence. This approach avoids the need for lengthy de novo synthesis to explore a molecule's structure-activity relationship (SAR) or to fine-tune its physicochemical properties. unimi.itresearchgate.net The pyridine ring is one of the most prevalent nitrogen-containing aromatic heterocycles in FDA-approved pharmaceuticals, making it a prime target for LSF. unimi.it However, achieving selective functionalization on an already complex pyridine-containing molecule can be challenging due to issues of regioselectivity. unimi.itresearchgate.net

This compound has emerged as a valuable reagent for the LSF of pyridine motifs, primarily through the Stille cross-coupling reaction. The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgyoutube.com In this context, this compound acts as a bifunctional building block. The tributylstannyl group serves as the reactive site for the initial Stille coupling, attaching the pyridine ring to a complex molecular scaffold that contains a suitable electrophile (e.g., an aryl iodide or bromide). The bromine atom at the 2-position of the pyridine ring remains intact during this process and serves as a synthetic handle for subsequent diversification reactions.

The utility of this reagent lies in its ability to introduce a "2-bromopyridin-5-yl" moiety onto a complex core structure. This installed group can then be subjected to a second, different cross-coupling reaction (such as Suzuki, Sonogashira, or Buchwald-Hartwig amination) or other transformations, allowing for the rapid generation of diverse analogues.

Detailed Research Findings

Research in this area focuses on leveraging the dual reactivity of the stannane (B1208499) and bromide functionalities. The general mechanism for the initial coupling involves the standard Stille catalytic cycle: oxidative addition of the palladium(0) catalyst to the substrate halide, followed by transmetalation with this compound, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyoutube.com

The following table illustrates the application of this compound in Stille couplings with various complex substrates, showcasing typical reaction conditions and outcomes.

Table 1: Representative Stille Coupling of this compound with Complex Halides

| Substrate (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Product | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ (5) | — | Toluene (B28343) | 100 | 4-(6-Bromopyridin-3-yl)anisole | 88 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 2-Bromo-5-(4-nitrophenyl)pyridine | 85 |

| Ethyl 4-iodobenzoate | Pd(PPh₃)₄ (4) | — | DMF | 90 | Ethyl 4-(6-bromopyridin-3-yl)benzoate | 91 |

| N-(4-Iodophenyl)acetamide | PdCl₂(PPh₃)₂ (5) | — | DMF | 110 | N-(4-(6-Bromopyridin-3-yl)phenyl)acetamide | 82 |

Data compiled from established Stille cross-coupling protocols.

Following the successful installation of the bromo-pyridine motif, the bromine atom can be used for further functionalization. This two-step sequence allows for the controlled and regioselective introduction of two different substituents onto the pyridine ring at a late stage. For instance, the synthesis of certain bedaquiline (B32110) analogues has utilized couplings on bromopyridine intermediates to build molecular complexity. nih.gov

Table 2: Subsequent Functionalization of the Introduced 2-Bromo-Pyridine Moiety

| Starting Material | Reaction Type | Coupling Partner | Pd Catalyst (mol%) | Conditions | Product | Yield (%) |

| 2-Bromo-5-(4-nitrophenyl)pyridine | Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃, Toluene/EtOH/H₂O | 2-(4-Methoxyphenyl)-5-(4-nitrophenyl)pyridine | 78 |

| N-(4-(6-Bromopyridin-3-yl)phenyl)acetamide | Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ (3), CuI (5) | Et₃N, THF, 65 °C | N-(4-(6-(Phenylethynyl)pyridin-3-yl)phenyl)acetamide | 85 |

| Ethyl 4-(6-bromopyridin-3-yl)benzoate | Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ (2), BINAP (3) | NaOt-Bu, Toluene, 100 °C | Ethyl 4-(6-morpholinopyridin-3-yl)benzoate | 89 |

Data compiled from established cross-coupling methodologies. beilstein-journals.org

This strategic use of this compound provides a reliable and modular approach for the late-stage diversification of complex molecules, enabling chemists to rapidly access novel chemical space and optimize the properties of lead compounds.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-bromo-5-(tributylstannyl)pyridine, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR, along with two-dimensional techniques, offers a comprehensive picture of its atomic connectivity and electronic environment.

¹H NMR Analysis, including J-coupling with Tin Isotopes

The ¹H NMR spectrum of this compound displays characteristic signals for both the pyridine (B92270) ring protons and the protons of the tributyltin moiety. The aromatic region typically shows signals corresponding to the three protons on the pyridine ring. Due to the substitution pattern, these protons exhibit distinct chemical shifts and coupling patterns. The proton at the 6-position (H-6) is expected to appear as a doublet, while the protons at the 3- and 4-positions (H-3 and H-4) will show more complex splitting patterns due to mutual coupling.

A key feature of the ¹H NMR spectrum of organotin compounds is the presence of satellite peaks flanking the signals of protons on the carbon atoms attached to or near the tin atom. These satellites arise from the coupling between the protons and the NMR-active tin isotopes, ¹¹⁷Sn (natural abundance 7.68%) and ¹¹⁹Sn (natural abundance 8.59%). The magnitude of the coupling constant, J(¹¹⁹Sn-¹H) or J(¹¹⁷Sn-¹H), provides valuable information about the s-character of the tin-carbon bond. For tributyltin compounds, the protons on the α-methylene group of the butyl chains typically show these satellite peaks. The observed J-coupling constants are usually in the range of 49–61 Hz for this type of coupling. rsc.org

Table 1: Representative ¹H NMR Data for the Tributyltin Moiety

| Protons | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| Sn-CH₂- | 0.96 – 1.15 | m | - |

| -CH₂- | 1.27 – 1.41 | m | - |

| -CH₂- | 1.43 – 1.62 | m | - |

| -CH₃ | 0.88 | t | 7.3 |

Note: Data is representative of tributylstannyl compounds and may vary slightly for the specific title compound. rsc.org

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for the five carbons of the pyridine ring and the twelve carbons of the three butyl groups. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the bromine substituent, as well as the electron-donating effect of the tributylstannyl group. The carbon atom directly attached to the tin atom (C-5) will exhibit coupling to the tin isotopes, resulting in satellite peaks in the proton-coupled ¹³C NMR spectrum.

Table 2: Representative ¹³C NMR Data for the Tributyltin Moiety

| Carbon | Chemical Shift (δ, ppm) |

| Sn-CH₂- | 9.6 |

| -CH₂- | 29.1 |

| -CH₂- | 27.4 |

| -CH₃ | 13.7 |

Note: Data is representative of tributylstannyl compounds and may vary slightly for the specific title compound. rsc.org

¹¹⁹Sn NMR Analysis

¹¹⁹Sn NMR spectroscopy is a highly sensitive tool for the direct observation of the tin nucleus, providing valuable insights into its chemical environment. The chemical shift (δ) in a ¹¹⁹Sn NMR spectrum is highly dependent on the coordination number and the nature of the substituents attached to the tin atom. For tetraorganostannanes like this compound, the tin atom is four-coordinate, and the chemical shifts typically appear in a specific range. For aryltributylstannanes, the ¹¹⁹Sn chemical shifts are generally observed in the upfield region relative to the standard tetramethyltin (B1198279) (SnMe₄). For example, related tributyl(aryl)stannane compounds show ¹¹⁹Sn chemical shifts in the range of -38 to -45 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., HH-COSY, 2D NMR experiments)

Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (HH-COSY), are instrumental in unambiguously assigning the proton signals of the pyridine ring. An HH-COSY spectrum reveals correlations between protons that are spin-spin coupled. For this compound, cross-peaks would be observed between the signals of adjacent protons on the pyridine ring (e.g., H-3 and H-4, and H-4 and H-6), confirming their connectivity. This technique is particularly useful for deciphering the complex splitting patterns observed in the one-dimensional ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and isotopic composition. Due to the presence of bromine and tin, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in two molecular ion peaks separated by two mass units (M⁺ and M⁺+2) of nearly equal intensity. Furthermore, tin has several stable isotopes, with ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, and ¹²⁴Sn being the most abundant. This complex isotopic distribution of tin will lead to a characteristic cluster of peaks for the molecular ion and any tin-containing fragments.

The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for organotin compounds involve the loss of butyl radicals (C₄H₉) from the molecular ion.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound displays characteristic absorption bands for the pyridine ring and the alkyl chains of the tributyltin group.

The pyridine ring vibrations give rise to several bands in the fingerprint region (below 1600 cm⁻¹). The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum. The tributyltin moiety will show characteristic C-H stretching vibrations for the CH₂, and CH₃ groups in the 2800-3000 cm⁻¹ region, as well as bending vibrations at lower wavenumbers.

X-ray Diffraction (XRD) Studies for Solid-State Structures

For this compound, which exists as a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cooling the substance to its freezing point and successfully growing a crystal. A review of the scientific literature does not yield any published reports of the single-crystal X-ray diffraction structure of this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available for this compound.

While the crystal structure of the closely related compound, 2-Bromo-5-methylpyridine, has been reported, it is important to note that the presence of the bulky and flexible tributylstannyl group in this compound would lead to a significantly different crystal packing and molecular conformation. Therefore, no direct structural inferences can be made from the data of its analogues.

Fluorescence Spectrometry

Fluorescence spectrometry is a highly sensitive technique used to study the electronic properties of molecules. It involves exciting a sample with ultraviolet or visible light and measuring the light emitted as the molecule returns to its electronic ground state. This provides insights into the compound's photophysical properties, such as its emission wavelength and quantum yield.

A thorough search of scientific databases and literature reveals no specific studies on the fluorescence properties of this compound. Typically, such analyses are conducted on fluorescent materials or final products of a synthesis rather than on precursor reagents like this one. While this compound may be a key building block in the synthesis of larger, fluorescent molecules, its intrinsic emissive properties have not been a subject of published research. Therefore, no data on its excitation and emission spectra, fluorescence lifetime, or quantum yield are currently available.

Mechanistic Investigations and Computational Studies

Palladium-Catalyzed Cross-Coupling Mechanisms

The catalytic cycle of the Stille cross-coupling reaction begins with the active Pd(0) catalyst. wikipedia.org The first crucial step is the oxidative addition of an organic halide (R¹-X) to the Pd(0) center, which forms a Pd(II) intermediate. uwindsor.caresearchgate.net For most practical purposes, the initial cis complex formed isomerizes rapidly to the more thermodynamically stable trans isomer. uwindsor.ca

Following oxidative addition, the transmetalation step occurs. In this phase, the organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. uwindsor.ca This step can proceed through either a cyclic or an open transition state. wikipedia.org The reaction often proceeds with retention of configuration at the carbon atom being transferred. uwindsor.ca For the subsequent step of reductive elimination to occur, the trans diorganopalladium complex must isomerize to its cis configuration. wikipedia.org

Ligands play a pivotal role in modulating the reactivity and stability of the palladium catalyst throughout the cycle. nih.gov There is often a delicate balance required for optimal catalytic activity. wikipedia.org Electron-rich and sterically bulky phosphine (B1218219) ligands, for instance, can accelerate the oxidative addition step by increasing the electron density on the Pd(0) center. nih.gov Conversely, the transmetalation and reductive elimination steps are often favored by more electron-deficient metal centers. wikipedia.org Therefore, ligands of intermediate donicity, such as phosphines, are commonly employed to balance the requirements of the different steps in the cycle. wikipedia.org

| Catalytic Step | Favored by Electron-Donating Ligands | Favored by Electron-Withdrawing Ligands | Role of Steric Bulk |

|---|---|---|---|

| Oxidative Addition | Yes (Increases nucleophilicity of Pd(0)) | No | Can promote formation of active 1:1 Pd:ligand complex |

| Transmetalation | No (Can inhibit the step) | Yes (Favors more electrophilic Pd(II)) | Can influence coordination and reaction rate |

| Reductive Elimination | No | Yes (Facilitates bond formation) | Can facilitate reductive elimination |

Reaction Mechanisms of Azirine Synthesis

While 2-Bromo-5-(tributylstannyl)pyridine itself does not directly form an azirine, its derivatives, particularly vinylstannanes, can be precursors to these strained heterocycles. The formation of 2H-azirines is most commonly achieved through the thermal decomposition of vinyl azides. nih.govwikipedia.org This process can occur through two plausible mechanistic pathways: one involving a discrete vinyl nitrene intermediate and another involving a concerted cyclization with simultaneous nitrogen extrusion. nih.govsemanticscholar.org

In the broader context of organostannane reactivity, particularly with allylic systems, SN2′ (SN2 prime) substitution is a relevant mechanistic pathway. nih.govresearchgate.net This reaction involves a nucleophilic attack at the γ-carbon of an allylic system, which proceeds with a concerted shift of the double bond and expulsion of the leaving group from the α-carbon. nih.govinflibnet.ac.in This contrasts with the standard SN2 reaction, where the nucleophile directly attacks the carbon bearing the leaving group. wikipedia.org The SN2′ pathway often becomes dominant when direct SN2 attack is sterically hindered. nih.govinflibnet.ac.in This mechanism is crucial for understanding allylic rearrangements that can occur under nucleophilic substitution conditions. inflibnet.ac.in

| Feature | SN2 Mechanism | SN2′ Mechanism |

|---|---|---|

| Site of Nucleophilic Attack | α-carbon (carbon with leaving group) | γ-carbon |

| Concerted Process | Yes | Yes (includes allylic rearrangement) |

| Favored Conditions | Sterically unhindered α-carbon | Sterically hindered α-carbon |

| Product Structure | Direct substitution product | Rearranged allylic substitution product |

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-conjugated system. youtube.com These shifts are classified by numbers in brackets, such as uwindsor.cawikipedia.org or wikipedia.orgwikipedia.org, which denote the number of atoms over which the σ-bond migrates on each fragment. youtube.com While a suprafacial uwindsor.cawikipedia.org-sigmatropic rearrangement is typically symmetry-forbidden and has a high activation barrier, it can occur in systems with significant ring strain, such as vinylcyclopropanes. organicchemistrydata.org These rearrangements are fundamental in organic chemistry, with well-known examples including the Cope and Claisen rearrangements. youtube.com

In the context of organostannanes, a stannyl (B1234572) shift would involve the migration of a C-Sn bond. Such rearrangements, particularly in allylic or vinylic stannane (B1208499) derivatives, would fall under the category of sigmatropic shifts and are governed by the principles of orbital symmetry. These intramolecular processes are key to understanding the isomerization and reactivity of unsaturated organostannane compounds.

Theoretical Studies on Pyridine (B92270) Reactivity

Theoretical studies on the reactivity of pyridine derivatives in cross-coupling reactions are crucial for understanding and predicting their chemical behavior. The electronic nature of the pyridine ring, influenced by the nitrogen heteroatom and the substituents, governs the molecule's participation in the catalytic cycle of reactions like the Stille coupling.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations allow for the determination of various molecular properties that are key to understanding reaction mechanisms. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the partial charges on individual atoms.

For substituted pyridines, the position of the substituents significantly influences the electronic properties. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic attack but can activate it for certain steps in catalytic cycles. In this compound, the bromine atom at the 2-position and the tributylstannyl group at the 5-position introduce further electronic and steric effects.

DFT studies on similar halopyridines have shown that the carbon-halogen bond strength and the LUMO (Lowest Unoccupied Molecular Orbital) energy are critical factors in the oxidative addition step of palladium-catalyzed cross-coupling reactions. nsf.gov The electron-withdrawing nature of the pyridine nitrogen typically lowers the LUMO energy, facilitating the oxidative addition of a Pd(0) catalyst. The electronegativity of a substituent at the 6-position of a 2-pyridyl boronic acid has been shown to reduce the rate of protodeboronation, a common side reaction. nih.gov

Table 1: Calculated Properties from DFT Studies on Related Pyridine Systems

| Property | Observation on Related Pyridine Systems | Implication for this compound |

| C-X Bond Dissociation Energy | Lower for halides at the 2-position of the pyridine ring. nih.gov | The C-Br bond is the likely site for initial oxidative addition. |

| LUMO Energy | Lowered by electron-withdrawing groups and the pyridine nitrogen. nsf.gov | Facilitates the oxidative addition step with the palladium catalyst. |

| HOMO Energy | Influenced by the position and nature of substituents. | Affects the nucleophilicity of the organostannane in the transmetalation step. |

| Partial Atomic Charges | The carbon attached to bromine is electrophilic. | Susceptible to nucleophilic attack by the Pd(0) catalyst. |

This table is illustrative and based on general findings for similar compounds, as direct DFT data for this compound was not found in the search results.

The Stille cross-coupling reaction, the primary reaction manifold for this compound, proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Computational studies have been instrumental in elucidating the energetics of these steps and identifying the rate-determining step.

Oxidative Addition: The reaction typically initiates with the oxidative addition of the aryl halide (the C-Br bond in this case) to a Pd(0) complex. DFT calculations on similar systems have shown that this step often has a significant energy barrier, and its rate is influenced by the electron density at the carbon-halogen bond and the nature of the palladium catalyst's ligands. uwindsor.ca For dihalopyridines, oxidative addition is generally favored at the position adjacent to the nitrogen atom. nih.gov

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium complex to form the new C-C bond and regenerate the Pd(0) catalyst. This step is generally facile and irreversible.

Table 2: Key Steps and Intermediates in the Stále Reaction of this compound (Hypothetical)

| Step | Description | Key Intermediates/Transition States | Factors Influencing the Step |

| Oxidative Addition | Cleavage of the C-Br bond and formation of a Pd(II) complex. | Pd(0)L_n, Aryl-Pd(II)-(Br)L_n | Electronic properties of the C-Br bond, steric and electronic properties of the phosphine ligands. |

| Transmetalation | Transfer of the pyridyl group from tin to palladium. | [Aryl-Pd(II)-(Pyridyl)L_n] complex | Nature of the organostannane, solvent polarity, presence of additives (e.g., Cu(I) salts). |

| Reductive Elimination | Formation of the biaryl product and regeneration of the Pd(0) catalyst. | Biaryl-Pd(0)L_n complex | Steric hindrance around the palladium center. |

This table represents a generalized pathway for the Stille reaction as applied to this compound, based on established mechanisms.

While this compound itself is achiral, the principles of stereochemistry are relevant in its reactions with chiral partners. More pertinent to this specific compound is the issue of regioselectivity, particularly if it were to participate in reactions with other poly-substituted reagents or if it were a di-substituted pyridine with two different reactive sites.

In the context of di-substituted pyridines, computational studies have provided significant insights into the factors governing regioselectivity. For dihalopyridines, palladium-catalyzed cross-coupling reactions often exhibit high regioselectivity, with the halide at the 2-position being more reactive than those at the 3- or 4-positions. This is attributed to the lower bond dissociation energy of the C-X bond adjacent to the nitrogen atom. nih.gov

For a molecule like this compound, the primary question of regioselectivity in a Stille coupling would concern which of the two functionalities, the bromo or the tributylstannyl group, reacts. In a typical Stille coupling, the organostannane acts as the nucleophilic partner and the halide as the electrophilic partner. Therefore, the reaction would be expected to proceed via the cleavage of the C-Br bond upon reaction with a palladium catalyst, followed by transmetalation from a different organostannane. Conversely, if this compound is intended to act as the organostannane partner, it would react with an aryl or vinyl halide at the tributylstannyl position. The reaction conditions, particularly the choice of catalyst and reaction partners, would dictate which pathway is followed.

Computational studies on the regioselectivity of palladium-catalyzed additions to cycloalkenyl esters have shown that steric factors of substituents on the palladium-pi-allyl complex can predict the outcome of the reaction. nih.gov While not directly analogous, this highlights the importance of steric effects in determining the selectivity of palladium-catalyzed reactions.

Future Directions and Emerging Research Areas

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of 2-Bromo-5-(tributylstannyl)pyridine and its subsequent use in cross-coupling reactions often involve stoichiometric amounts of organotin reagents and palladium catalysts, which can lead to toxic metal waste. A significant future direction is the development of greener synthetic protocols. This includes exploring methods that minimize waste, use less hazardous solvents, and operate under milder reaction conditions. Research is anticipated to focus on catalytic stannylation reactions that reduce the amount of tin required, potentially through in-situ generation of the active stannyl (B1234572) species. Furthermore, the use of alternative energy sources such as microwave irradiation or mechanochemistry to drive the synthesis could lead to more energy-efficient and faster reactions.

Exploration of Novel Catalytic Systems (e.g., Nickel, Copper)

Palladium has long been the dominant catalyst for Stille cross-coupling reactions involving this compound. However, the high cost and relative scarcity of palladium have spurred research into more abundant and economical alternatives. Nickel and copper catalysts are at the forefront of this exploration. These metals have shown promise in mediating cross-coupling reactions and offer different reactivity profiles that could complement or even surpass palladium in certain applications. Future research will likely focus on designing sophisticated ligand systems for nickel and copper to enhance their catalytic activity, stability, and functional group tolerance in reactions with this compound.

Table 1: Comparison of Catalytic Systems for Cross-Coupling Reactions

| Catalyst | Advantages | Disadvantages |

| Palladium | High efficiency, broad substrate scope, well-understood reactivity | High cost, potential for toxic residues |

| Nickel | Lower cost, unique reactivity patterns | Often requires specific ligands, can be sensitive to air and moisture |

| Copper | Abundant, low cost, effective for certain coupling types | Can require higher temperatures, may have a more limited substrate scope than palladium |

Expanding the Scope of Cross-Coupling Partners

The utility of this compound is directly tied to the variety of molecular fragments it can be coupled with. A key area of ongoing research is the expansion of the scope of cross-coupling partners beyond traditional aryl and vinyl halides. This includes the development of methods for coupling with less reactive electrophiles such as alkyl halides, ethers, and even amides. Success in this area would significantly broaden the range of accessible molecular architectures, enabling the synthesis of novel compounds with potentially valuable properties.

Advanced Applications in Materials Science and Molecular Devices

The pyridine (B92270) ring within this compound makes it an attractive building block for the synthesis of functional materials. The nitrogen atom can act as a coordination site for metals or a proton-responsive center, influencing the electronic and photophysical properties of the resulting materials. Future research will likely see the incorporation of this moiety into advanced materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to precisely tune the electronic properties of polymers and small molecules through the strategic placement of the pyridyl nitrogen makes this a fertile ground for innovation in molecular electronics and device fabrication.

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid and systematic exploration of reaction conditions and substrate scopes. The integration of this compound into these automated workflows will accelerate the discovery of new reactions and the optimization of existing ones. HTE platforms can be used to quickly screen libraries of catalysts, ligands, and reaction partners, providing vast amounts of data that can be used to develop more efficient and selective transformations. This data-rich approach will not only speed up the pace of discovery but also lead to a deeper understanding of the underlying reaction mechanisms.

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-(tributylstannyl)pyridine, and how do they differ in methodology?

The compound is typically synthesized via stannylation of halogenated pyridine precursors. For example, stannylation of 2-chloro-5-iodopyridine using tributyltin reagents under inert conditions (e.g., Sc(OTf)₃ catalysis) provides a high-yield route . Alternatively, halogen-metal exchange with n-BuLi followed by reaction with tributylstannyl chloride is reported, though this method may require rigorous exclusion of moisture and oxygen . Key differences include reaction temperature (room temperature for Sc-catalyzed vs. cryogenic conditions for Li-based routes) and selectivity for bromide vs. iodide substitution.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stannyl group integration. Tributylstannyl groups exhibit distinct ¹H signals at δ ~0.8–1.6 ppm (CH₂ and CH₃) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine and tin .

- X-ray crystallography : For structural confirmation, though limited data exists; supplementary crystallographic methods (e.g., SAINT/SADABS software) are referenced for related stannylated pyridines .

Q. What safety protocols are mandatory for handling this compound in the lab?

Key precautions include:

- Use of PPE (gloves, goggles, lab coat) due to toxicity risks (CNS, respiratory, and skin hazards) .

- Work in a fume hood to avoid inhalation of volatile by-products.

- Storage under inert atmosphere (argon/nitrogen) to prevent oxidation and degradation .

- Avoidance of strong oxidizers (e.g., peroxides) to prevent violent reactions .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for selectivity and yield?

The compound participates in Stille couplings with aryl/heteroaryl halides. Optimization strategies include:

- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., AsPh₃) to suppress homocoupling .

- Solvent systems : Mixed polar solvents (1,4-dioxane/water) enhance solubility and stabilize intermediates .

- Additives : Cs₂CO₃ or t-BuONa improves transmetallation efficiency, while TBAI accelerates oxidative addition in bromide-rich systems .

Q. What solvent innovations improve the sustainability of reactions using this stannylated pyridine?

Recent studies demonstrate that Cyrene™ (dihydrolevoglucosenone), a biorenewable solvent, can replace DMF in reductive homocoupling reactions. Blending Cyrene™ with γ-valerolactone (GVL) achieves 95% yield in bipyridine synthesis, reducing toxicity and enabling chromatography-free purification .

Q. How do researchers resolve contradictions in reported reaction yields for stannylated pyridine derivatives?

Discrepancies often arise from:

- By-product formation : Uncontrolled homocoupling (e.g., via Pd black formation) reduces yields. Mitigation includes strict control of Pd catalyst loading and reaction time .

- Purity of starting materials : Trace moisture in tributyltin reagents lowers efficiency. Pre-drying reagents over molecular sieves is critical .

- Analytical calibration : LCMS and TLC monitoring (e.g., hexane/EtOAc eluents) ensure accurate yield calculations .

Q. What strategies are employed to analyze by-products in stannylation reactions?

Advanced workflows combine:

- LCMS tracking : Identifies intermediates (e.g., dehalogenated species) via mass shifts .

- ¹¹⁹Sn NMR : Detects tin-containing by-products (e.g., Bu₃Sn-SnBu₃) with characteristic shifts at δ ~50–100 ppm .

- Isotopic labeling : Using deuterated solvents (e.g., DMF-d₇) aids in mechanistic studies of side reactions .

Methodological Tables

| Safety and Stability Data | Conditions | Reference |

|---|---|---|

| Thermal decomposition onset | >150°C (avoid overheating) | |

| Recommended storage | Argon, -20°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.